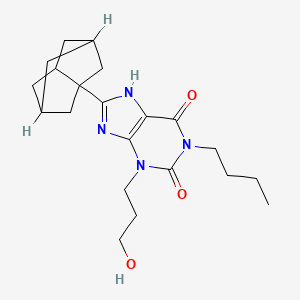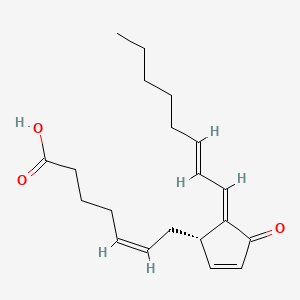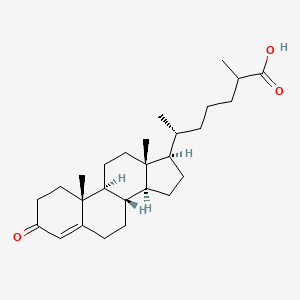
Delta(4)-dafachronic acid
概要
説明
Delta(4)-dafachronic acid (DAF-12) is a ligand-activated transcription factor that plays a crucial role in regulating development, metabolism, and lifespan in nematodes. It is a steroidal hormone that is synthesized through a complex biosynthetic pathway, which involves several enzymatic reactions. DAF-12 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various metabolic disorders and cancer.
作用機序
Target of Action
The primary target of Delta(4)-Dafachronic acid is the DAF-12 nuclear hormone receptor . DAF-12 is an orphan nuclear hormone receptor that regulates dauer larva diapause, reproductive development, fat metabolism, and life cycle/longevity in Caenorhabditis elegans .
Mode of Action
Delta(4)-Dafachronic acid acts as an agonist of the DAF-12 receptor .
Biochemical Pathways
The compound is involved in the regulation of dauer formation and lifespan in Caenorhabditis elegans . It affects the insulin and TGF-β signaling pathways, leading to the production of the steroid hormone dafachronic acid (DA) by the cytochrome P450 DAF-9 .
Result of Action
The activation of the DAF-12 receptor by Delta(4)-Dafachronic acid has significant effects on the molecular and cellular level. It regulates dauer larva diapause, reproductive development, fat metabolism, and life cycle/longevity in C. elegans .
Action Environment
The action of Delta(4)-Dafachronic acid can be influenced by environmental factors. For instance, under favorable conditions, the insulin and TGF-β signaling pathways are activated, leading to the production of the steroid hormone dafachronic acid (DA) by the cytochrome P450 DAF-9 .
実験室実験の利点と制限
Delta(4)-dafachronic acid has several advantages for lab experiments, including its well-characterized mechanism of action, the availability of genetic tools for studying its function, and the ability to study its effects in nematodes. However, there are also limitations to studying Delta(4)-dafachronic acid, including the difficulty of studying its effects in mammalian cells and the lack of available ligands for studying its function.
将来の方向性
There are several future directions for studying Delta(4)-dafachronic acid, including the development of novel ligands for studying its function, the identification of additional target genes, and the study of its effects in mammalian cells. Delta(4)-dafachronic acid has the potential to be a valuable therapeutic target for the treatment of metabolic disorders and cancer, and further research is needed to fully understand its function and potential applications.
Conclusion:
In conclusion, Delta(4)-dafachronic acid is a ligand-activated transcription factor that plays a critical role in regulating development, metabolism, and lifespan in nematodes. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders and cancer. Delta(4)-dafachronic acid has a well-characterized mechanism of action and several advantages for lab experiments, but there are also limitations to studying its function. Further research is needed to fully understand the potential applications of Delta(4)-dafachronic acid and to develop novel therapeutic strategies based on its function.
科学的研究の応用
Delta(4)-dafachronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and hyperlipidemia. It has been shown to regulate lipid metabolism by promoting the expression of genes involved in fatty acid oxidation and inhibiting the expression of genes involved in fatty acid synthesis. Delta(4)-dafachronic acid has also been shown to regulate glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, Delta(4)-dafachronic acid has been shown to play a role in the regulation of cancer cell proliferation and survival.
特性
IUPAC Name |
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXQJZDFWDKBIP-NNWQCNCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347054 | |
| Record name | Delta(4)-dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delta(4)-dafachronic acid | |
CAS RN |
23017-97-2 | |
| Record name | Delta(4)-dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cholest-4-en-3-one-26-oic acid interact with its target and what are the downstream effects?
A: Cholest-4-en-3-one-26-oic acid, also known as Δ4-dafachronic acid, acts as a ligand for the nuclear hormone receptor DAF-12 in the nematode Caenorhabditis elegans [, ]. Upon binding to DAF-12, Δ4-dafachronic acid induces a conformational change in the receptor, allowing it to bind to specific DNA sequences and regulate gene expression []. This activation of DAF-12 is crucial for developmental decisions in C. elegans, influencing the transition to adulthood and preventing entry into the dauer diapause stage, a state of arrested development [].
Q2: What is the role of cholest-4-en-3-one-26-oic acid in cholesterol degradation by bacteria?
A: Cholest-4-en-3-one-26-oic acid is an intermediate in the aerobic degradation pathway of cholesterol in some bacteria []. It is formed from cholesterol through a series of oxidation steps and ultimately further degraded into smaller molecules [].
Q3: Are there any known analytical methods for characterizing and quantifying cholest-4-en-3-one-26-oic acid?
A3: While specific analytical methods are not detailed within the provided abstracts, it's highly likely that techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for characterizing and quantifying cholest-4-en-3-one-26-oic acid. These techniques are commonly used in studying steroid compounds and metabolic pathways.
Q4: What is the significance of understanding the subcellular compartmentation of cholesterol catabolism in bacteria like Sterolibacterium denitrificans?
A: Research on Sterolibacterium denitrificans, a Gram-negative bacterium, has provided valuable insights into the subcellular organization of anaerobic cholesterol catabolism []. The study revealed that key enzymes involved in the initial steps of cholesterol degradation are located in the periplasm, the space between the inner and outer bacterial membranes []. This compartmentalization suggests a tightly regulated process, where cholesterol is transported into the periplasm and transformed into cholest-4-en-3-one-26-oic acid before being further processed in the cytoplasm []. Understanding this intricate process could have implications for developing biotechnological applications, such as the production of steroid drugs [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



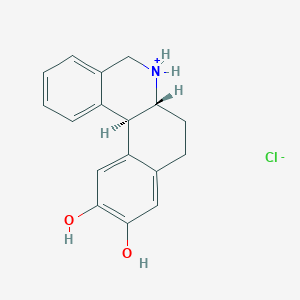
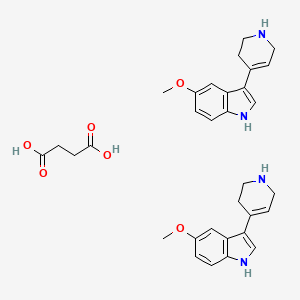
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)



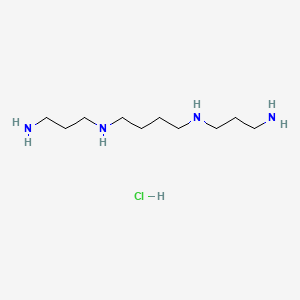
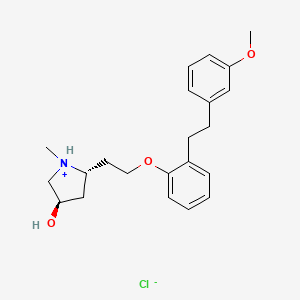
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)

